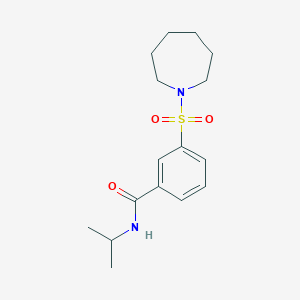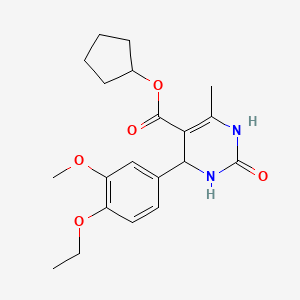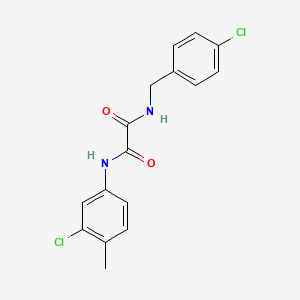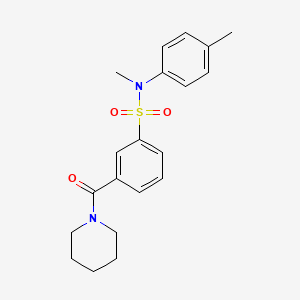
3-(azepane-1-sulfonyl)-N-(propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azepane-1-sulfonyl)-N-(propan-2-yl)benzamide is a synthetic organic compound characterized by the presence of an azepane ring, a sulfonyl group, and a benzamide moiety
Wirkmechanismus
Target of Action
The primary target of 3-(1-azepanylsulfonyl)-N-isopropylbenzamide is SIRT2 , a member of the sirtuin family of proteins . Sirtuins are a family of proteins regarded as nicotinamide adenine dinucleotide (NAD+)-dependent histone deacetylase enzymes (HDACs) that play crucial roles in many signaling pathways .
Mode of Action
3-(1-azepanylsulfonyl)-N-isopropylbenzamide acts as a potent and selective inhibitor of SIRT2 . It interacts with SIRT2, inhibiting its activity in a dose-dependent manner . This interaction results in changes to the regulatory effects that SIRT2 exerts on critical biological processes such as gene silencing, DNA repair, chromosomal stability, and longevity .
Biochemical Pathways
The inhibition of SIRT2 by 3-(1-azepanylsulfonyl)-N-isopropylbenzamide affects various biochemical pathways. Sirtuins, including SIRT2, bind to many proteins in various subcellular localizations, thus exerting regulatory effects on many biological processes . .
Pharmacokinetics
One source mentions that a similar compound showed brain permeability but little metabolic stability
Result of Action
The inhibition of SIRT2 by 3-(1-azepanylsulfonyl)-N-isopropylbenzamide can lead to various molecular and cellular effects. For instance, it has been suggested that small-molecule SIRT2 inhibitors can shift the balance between α- and β-secretase, reducing the Aβ load and leading to cognitive improvement in transgenic mouse models .
Action Environment
It is known that multiple factors, such as tissue type, species, age, and the cellular localization of the sirtuins, may regulate their role in the development of diseases . These factors could potentially also influence the action of 3-(1-azepanylsulfonyl)-N-isopropylbenzamide.
Biochemische Analyse
Biochemical Properties
3-(1-azepanylsulfonyl)-N-isopropylbenzamide is known to interact with a variety of enzymes, proteins, and other biomolecules . It has been identified as a selective inhibitor of Sirtuin 2 (SIRT2), a protein that plays a crucial role in many signaling pathways . The nature of these interactions involves binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
The effects of 3-(1-azepanylsulfonyl)-N-isopropylbenzamide on cells are primarily related to its inhibitory action on SIRT2 . This can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to down-regulate cholesterol biosynthesis genes in primary striatal neurons .
Molecular Mechanism
The molecular mechanism of action of 3-(1-azepanylsulfonyl)-N-isopropylbenzamide involves binding interactions with SIRT2, leading to enzyme inhibition . This interaction can result in changes in gene expression, as SIRT2 is known to play a role in gene silencing, DNA repair, and chromosomal stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-azepanylsulfonyl)-N-isopropylbenzamide can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 3-(1-azepanylsulfonyl)-N-isopropylbenzamide can vary with different dosages in animal models .
Metabolic Pathways
It is known to interact with SIRT2, which plays a role in various metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-sulfonyl)-N-(propan-2-yl)benzamide typically involves the following steps:
Formation of Azepane-1-sulfonyl Chloride: The azepane ring is sulfonylated using chlorosulfonic acid to form azepane-1-sulfonyl chloride.
Amidation Reaction: The azepane-1-sulfonyl chloride is then reacted with 3-aminobenzamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(azepane-1-sulfonyl)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The azepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(azepane-1-sulfonyl)-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(azepane-1-sulfonyl)-5-methylfuran-2-yl]-5-[(propan-2-yl)amino]-1,3-oxazole-4-carbonitrile
- ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Uniqueness
3-(azepane-1-sulfonyl)-N-(propan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azepane ring and sulfonyl group provide a unique scaffold for further chemical modifications, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(2)17-16(19)14-8-7-9-15(12-14)22(20,21)18-10-5-3-4-6-11-18/h7-9,12-13H,3-6,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZDTRUHCMLPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4958308.png)

![7-fluoro-3-methyl-N-[(5-methyl-2-thienyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4958323.png)
![N-{[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B4958329.png)
![N-(2-ethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4958349.png)
![Ethyl 3-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B4958351.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxamide](/img/structure/B4958357.png)
![2-chloro-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4958365.png)
![5-(Azepane-1-carbonyl)-1-[2-(4-methoxyphenyl)ethyl]piperidin-2-one](/img/structure/B4958371.png)
![2-(1,3-DIOXOISOINDOL-2-YL)-N-[(3-{[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]METHYL}PHENYL)METHYL]ACETAMIDE](/img/structure/B4958372.png)
![Ethyl 2-[2-(4-chlorophenyl)acetamido]-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B4958385.png)
![5-(2-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4958399.png)

